molecular formula C12H17N3O2 B11772017 Methyl 6-(4-aminopiperidin-1-yl)nicotinate

Methyl 6-(4-aminopiperidin-1-yl)nicotinate

Cat. No.: B11772017
M. Wt: 235.28 g/mol
InChI Key: PNYAFNJCKJSDRF-UHFFFAOYSA-N
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Description

Methyl 6-(4-aminopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)9-2-3-11(14-8-9)15-6-4-10(13)5-7-15/h2-3,8,10H,4-7,13H2,1H3

InChI Key

PNYAFNJCKJSDRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-aminopiperidin-1-yl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80°C to 100°C to ensure complete esterification . The resulting ester is then reacted with 4-aminopiperidine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-aminopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Methyl 6-(4-aminopiperidin-1-yl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-(4-aminopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-aminopiperidin-1-yl)nicotinate
  • Methyl 6-(piperidin-1-yl)nicotinate
  • 3-(4-aminopiperidin-1-yl)methyl magnolol

Uniqueness

Methyl 6-(4-aminopiperidin-1-yl)nicotinate is unique due to its specific structure, which includes both a nicotinate ester and a piperidine ring. This combination of functional groups provides the compound with distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Methyl 6-(4-aminopiperidin-1-yl)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. Its structure includes a methyl ester group at the 6-position of nicotinic acid, which enhances its solubility and bioavailability. This compound has garnered attention for its potential pharmacological applications, particularly in modulating various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}N2_{2}O2_{2}. The presence of the piperidine moiety is significant as it may influence the compound's interaction with biological targets.

Key Features:

  • Molecular Formula: C12_{12}H16_{16}N2_{2}O2_{2}
  • Solubility: Enhanced due to the methyl ester group
  • Biological Activity: Potential therapeutic applications

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects: Studies have shown that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties: Given its structural similarity to other nicotinic compounds, it may interact with nicotinic acetylcholine receptors, suggesting a role in neuroprotection.

Research Findings and Case Studies

  • Anti-inflammatory Studies:
    In a study involving mice, this compound was administered at various doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a dose-dependent reduction in IL-6 levels following TLR7 stimulation, suggesting an anti-inflammatory effect (Study Reference: ).
    Dose (mg/kg)IL-6 Level Reduction (%)
    3320
    10035
    30050
  • Neuroprotective Effects:
    A comparative study assessed the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The compound demonstrated significant cytotoxicity reduction compared to control groups exposed to oxidative agents.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nicotinic derivatives. Below is a comparison table highlighting key differences:

Compound NameMolecular FormulaKey Features
Methyl 2-(4-aminopiperidin-1-yl)nicotinateC12_{12}H16_{16}N2_{2}O2_{2}Different position of amino group on the ring
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinateC12_{12}H16_{16}N2_{2}O2_{2}Substitution of piperidine with pyrrolidine
Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinateC13_{13}H18_{18}N2_{2}O2_{2}Additional methyl group altering lipophilicity

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